

Synthesis and Characterization of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Cyclohexyl-2-buten-1-ol**

Cat. No.: **B1144606**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-cyclohexyl-2-buten-1-ol**, an allylic alcohol with potential applications as a building block in organic synthesis and drug development. This document details a robust synthetic protocol via a Grignard reaction, along with a thorough characterization of the target molecule using modern spectroscopic techniques.

Introduction

1-Cyclohexyl-2-buten-1-ol ($C_{10}H_{18}O$, MW: 154.25 g/mol) is a secondary allylic alcohol.^{[1][2]} The presence of a hydroxyl group adjacent to a double bond makes it a versatile intermediate for a variety of chemical transformations. The cyclohexyl moiety provides lipophilicity, a common feature in many bioactive molecules. This guide outlines a reliable method for its preparation and provides the necessary analytical data for its unambiguous identification.

Synthesis of 1-Cyclohexyl-2-buten-1-ol

The synthesis of **1-cyclohexyl-2-buten-1-ol** is effectively achieved through the nucleophilic addition of a crotyl Grignard reagent to cyclohexanecarboxaldehyde. The Grignard reaction is a powerful and well-established method for the formation of carbon-carbon bonds.

Reaction Scheme

The overall reaction is as follows:

Cyclohexanecarboxaldehyde + Crotylmagnesium bromide → **1-Cyclohexyl-2-buten-1-ol**

This reaction should be carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Experimental Protocol

The following protocol is adapted from established procedures for Grignard reactions with aldehydes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Crotyl bromide (1-bromo-2-butene)
- Iodine crystal (as an initiator)
- Cyclohexanecarboxaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard glassware for anhydrous reactions (flame-dried)

Procedure:

Part A: Preparation of the Grignard Reagent (Crotylmagnesium bromide)

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
- Add a solution of crotyl bromide in anhydrous diethyl ether to the dropping funnel.
- Add a small portion of the crotyl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the

ether.

- Once the reaction has started, add the remaining crotyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.

Part B: Reaction with Cyclohexanecarboxaldehyde

- Cool the Grignard reagent solution to 0 °C using an ice bath.
- Dissolve cyclohexanecarboxaldehyde in anhydrous diethyl ether and add this solution to the dropping funnel.
- Add the cyclohexanecarboxaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

- Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-cyclohexyl-2-buten-1-ol**.

Characterization of 1-Cyclohexyl-2-buten-1-ol

The structure and purity of the synthesized **1-cyclohexyl-2-buten-1-ol** can be confirmed by a combination of spectroscopic methods.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
CAS Registry Number	79605-62-2	[1]
Appearance	Colorless liquid (expected)	
Boiling Point	Not available	
Density	Not available	

Spectroscopic Data

Infrared (IR) Spectroscopy

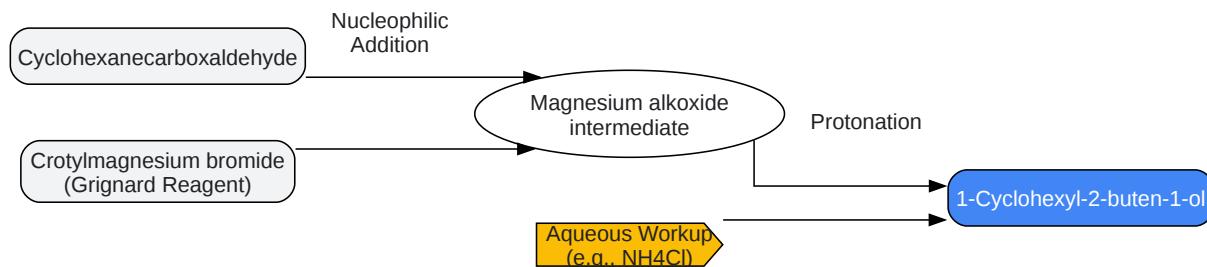
The IR spectrum of **1-cyclohexyl-2-buten-1-ol** is expected to show the following characteristic absorption bands. The data is based on the NIST WebBook entry for this compound.[\[6\]](#)

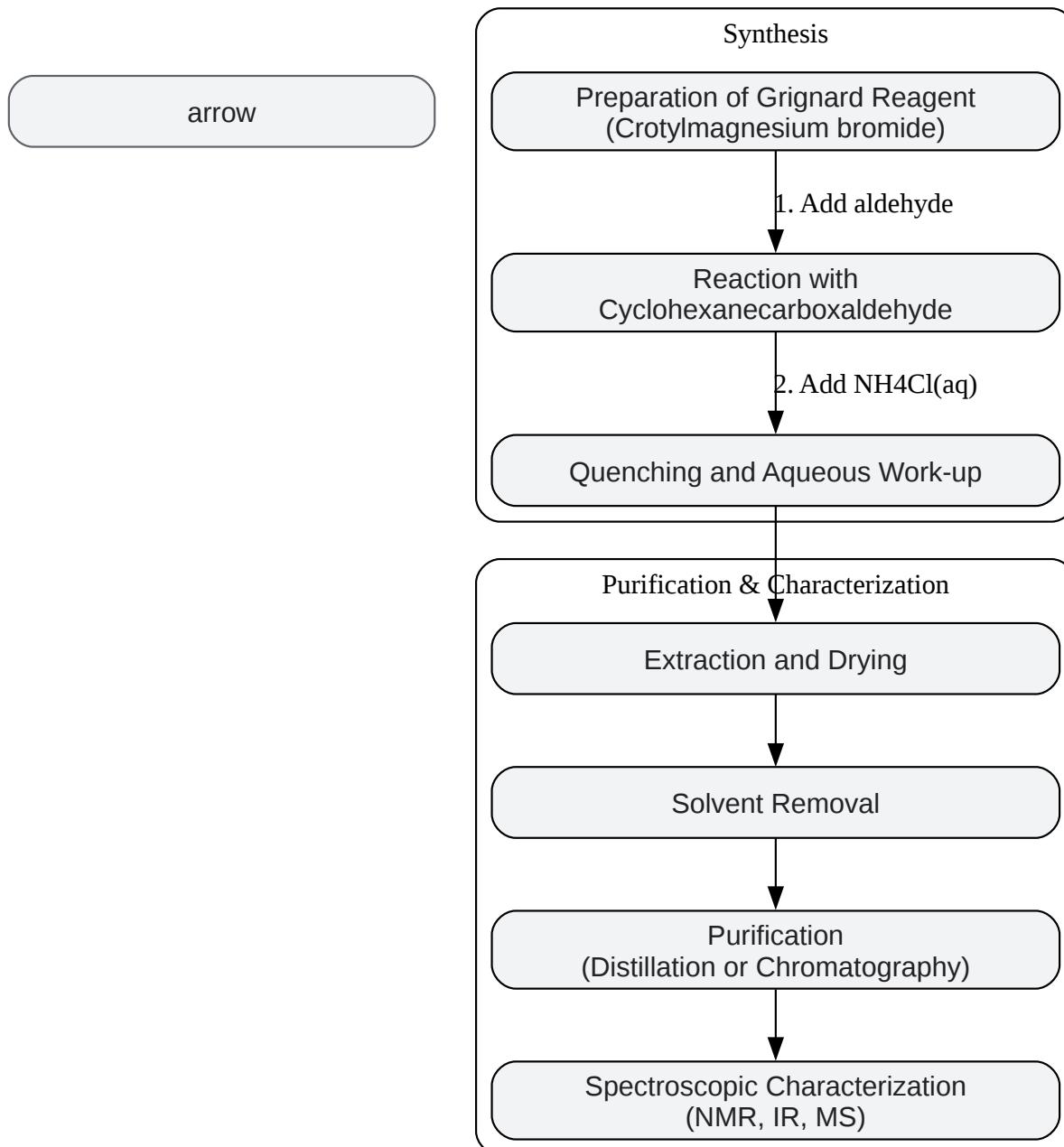
Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (alcohol)	~3300-3400 (broad)
C-H stretch (alkane)	~2850-2950
C=C stretch (alkene)	~1650-1670
C-O stretch (alcohol)	~1050-1150

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Although a specific spectrum was not found in the initial search, the expected chemical shifts and multiplicities can be predicted based on the structure. Protons on the

cyclohexyl ring would appear in the upfield region (δ 1.0-2.0 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected around δ 3.5-4.0 ppm. The vinylic protons would resonate in the range of δ 5.0-6.0 ppm, and the methyl protons adjacent to the double bond would appear around δ 1.7 ppm.


- ^{13}C NMR: PubChem indicates the availability of ^{13}C NMR data.^[7] The spectrum would show distinct signals for the cyclohexyl carbons, the two sp^2 hybridized carbons of the double bond, the carbon bearing the hydroxyl group (in the δ 70-80 ppm range), and the methyl carbon.


Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-cyclohexyl-2-buten-1-ol** is available from the NIST WebBook.^[7] The mass spectrum would show a molecular ion peak (M^+) at m/z 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water ($\text{M}-18$) and cleavage of the cyclohexyl ring.

Logical and Experimental Flow

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexyl-2-buten-1-ol (c,t) [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1144606#1-cyclohexyl-2-buten-1-ol-synthesis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com